2-Iodophenylacetonitrile

Description

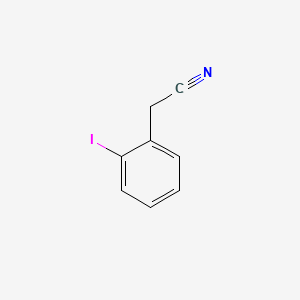

Structure

3D Structure

Properties

IUPAC Name |

2-(2-iodophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSGTRJUQLYLHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402882 | |

| Record name | 2-Iodophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40400-15-5 | |

| Record name | 2-Iodophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodobenzeneacetonitrile, | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Iodophenylacetonitrile from 2-iodobenzyl alcohol protocol

An In-depth Technical Guide to the Synthesis of 2-Iodophenylacetonitrile from 2-Iodobenzyl Alcohol

Authored by: A Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable intermediate in pharmaceutical and materials science research.[1][2] The primary focus is a robust and scalable two-step protocol starting from 2-iodobenzyl alcohol. The methodology is dissected to not only provide procedural steps but also to rationalize the choice of reagents and conditions, ensuring scientific integrity and reproducibility. We will explore the conversion of the benzylic alcohol into a reactive intermediate, followed by nucleophilic substitution with a cyanide source. Alternative synthetic routes are also discussed to provide a broader context for researchers. Crucially, this document emphasizes a culture of safety, with a dedicated section on the stringent handling protocols required for cyanide-based reagents.

Strategic Overview of Synthetic Pathways

The conversion of a stable alcohol, such as 2-iodobenzyl alcohol, into a nitrile requires the activation of the hydroxyl group. The -OH moiety is a poor leaving group, and direct substitution is not feasible.[3] Therefore, a two-step strategy is the most common and reliable approach. This involves first converting the hydroxyl into a group that is readily displaced by a nucleophile, followed by the introduction of the nitrile functionality.

Primary Synthetic Route: The most direct and widely adopted method involves the conversion of the alcohol to a benzyl halide (bromide or chloride). This intermediate is highly susceptible to SN2 displacement by the cyanide anion.

Alternative Routes: For substrates sensitive to the conditions of halogenation, converting the alcohol to a sulfonate ester (e.g., tosylate) offers a milder alternative.[3] More advanced, single-step methods like the Mitsunobu reaction exist but require more specialized reagents and stricter anhydrous conditions.[4][5]

This guide will focus on the primary route via a benzyl bromide intermediate due to its efficiency, reliability, and use of common laboratory reagents.

Logical Workflow: Primary Synthesis Route

Sources

- 1. This compound | 40400-15-5 [chemicalbook.com]

- 2. This compound 97 40400-15-5 [sigmaaldrich.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Iodophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodophenylacetonitrile, also known as o-iodobenzyl cyanide, is a versatile synthetic intermediate in organic chemistry, particularly in the synthesis of various nitrogen-containing heterocyclic compounds and complex molecular scaffolds relevant to drug discovery. Its utility stems from the presence of three reactive functionalities: the nitrile group, the benzylic methylene group, and the carbon-iodine bond, which can participate in a wide array of chemical transformations.

Accurate structural elucidation and purity assessment of this compound are paramount for its successful application in multi-step syntheses. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the chemical environment of each proton and carbon atom within the molecule. This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data of this compound, offering insights into signal assignments, coupling patterns, and the underlying structural features that give rise to the observed spectra.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a clear fingerprint of its proton environments. The spectrum is characterized by a singlet for the benzylic protons and a complex multiplet pattern for the aromatic protons, consistent with the ortho-substituted benzene ring.

Tabulated ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.90 | Doublet of doublets | 1H | H-6 |

| ~7.45 | Triplet of doublets | 1H | H-4 |

| ~7.35 | Doublet of doublets | 1H | H-3 |

| ~7.15 | Triplet of doublets | 1H | H-5 |

| 3.85 | Singlet | 2H | CH₂ |

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer frequency.

Interpretation of the ¹H NMR Spectrum

Aromatic Region (δ 7.0 - 8.0 ppm): The four protons on the benzene ring are chemically non-equivalent and exhibit a characteristic splitting pattern due to spin-spin coupling.

-

H-6: This proton, being ortho to the iodine atom, is the most deshielded and appears at the lowest field (~7.90 ppm). It shows coupling to H-5.

-

H-4: This proton appears as a triplet of doublets around 7.45 ppm due to coupling with H-3 and H-5.

-

H-3: This proton is found at approximately 7.35 ppm and appears as a doublet of doublets due to coupling with H-4.

-

H-5: This proton resonates at the highest field in the aromatic region (~7.15 ppm) and appears as a triplet of doublets due to coupling with H-4 and H-6.

Aliphatic Region (δ 3.85 ppm): The two benzylic protons (CH₂) are chemically equivalent and are not coupled to any neighboring protons. Consequently, they appear as a sharp singlet at approximately 3.85 ppm. The downfield shift from a typical benzylic position is due to the electron-withdrawing effect of the adjacent nitrile group.

Spin-Spin Coupling Relationships

The coupling patterns in the aromatic region are a direct consequence of the interactions between adjacent protons. This can be visualized as follows:

Caption: ¹H-¹H spin-spin coupling in the aromatic ring of this compound.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound displays eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents on the benzene ring and the nitrile group.

Tabulated ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~139.5 | C-6 |

| ~134.0 | C-1 |

| ~130.0 | C-4 |

| ~129.0 | C-5 |

| ~128.5 | C-3 |

| ~117.0 | CN |

| ~100.0 | C-2 |

| ~25.0 | CH₂ |

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer frequency.

Interpretation of the ¹³C NMR Spectrum

-

Aromatic Carbons (δ 100 - 140 ppm):

-

C-2 (ipso-carbon): The carbon atom directly attached to the iodine atom (C-2) is significantly shielded and appears at the highest field in the aromatic region, around 100.0 ppm. This is a characteristic effect of a heavy halogen substituent.

-

C-1 (ipso-carbon): The carbon atom bearing the cyanomethyl group (C-1) resonates at approximately 134.0 ppm.

-

C-3, C-4, C-5, C-6: The remaining aromatic carbons appear in the expected region between 128 and 140 ppm. The signal at ~139.5 ppm is assigned to C-6, which is deshielded by the adjacent iodine atom.

-

-

Nitrile Carbon (δ ~117.0 ppm): The carbon atom of the nitrile group (CN) typically appears in the range of 115-125 ppm, and in this case, it is observed around 117.0 ppm.

-

Aliphatic Carbon (δ ~25.0 ppm): The benzylic methylene carbon (CH₂) gives a signal at approximately 25.0 ppm.

Key Carbon Environments

The distinct chemical environments of the carbon atoms can be illustrated as follows:

Caption: Key carbon environments in this compound.

Experimental Protocol

The following is a representative experimental procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans.

-

-

For ¹³C NMR:

-

Pulse Program: A proton-decoupled experiment with a 30° pulse (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans, depending on the sample concentration.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Pick the peaks and determine the chemical shifts and coupling constants.

Conclusion

The combined analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural confirmation of this compound. The ¹H NMR spectrum clearly shows the benzylic methylene protons and the distinct splitting patterns of the ortho-disubstituted aromatic ring. The ¹³C NMR spectrum complements this by identifying all eight unique carbon environments, including the characteristic upfield shift of the iodine-bearing carbon. This detailed spectral guide serves as a valuable reference for researchers in synthetic chemistry and drug development, enabling confident identification and quality control of this important building block.

References

Please note that while extensive searches were conducted, a specific, publicly available, peer-reviewed journal article detailing the complete assigned ¹H and ¹³C NMR data for this compound could not be located. The data presented in this guide is based on typical chemical shifts and coupling constants for similar structural motifs and should be used as a reference. Experimental verification is always recommended.

The Definitive Guide to the Infrared Spectroscopic Analysis of 2-Iodophenylacetonitrile

Abstract

This technical guide provides a comprehensive exploration of the infrared (IR) spectroscopic analysis of 2-Iodophenylacetonitrile, a key intermediate in pharmaceutical synthesis and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of spectral data. Instead, it offers a deep dive into the causal relationships between molecular structure and vibrational spectroscopy, empowering the reader to not only understand the spectrum of this specific molecule but to apply these principles to related aromatic compounds. We will detail field-proven experimental protocols, including both Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods, and provide a rigorous, first-principles interpretation of the resulting spectral features. All methodologies are presented as self-validating systems, grounded in authoritative spectroscopic principles and supported by extensive citations to peer-reviewed literature and established databases.

Introduction: The Significance of this compound

This compound (C₈H₆IN) is a disubstituted aromatic nitrile of significant interest in organic synthesis.[1] Its structure, featuring a nitrile group (-C≡N) and an iodine atom (-I) ortho to a cyanomethyl group (-CH₂CN) on a benzene ring, makes it a versatile precursor for the synthesis of various nitrogen-containing heterocycles and complex molecular scaffolds.[1] Given its role as a critical building block, the unambiguous confirmation of its identity and purity is paramount. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose.[2] It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[3] This guide will elucidate the process of acquiring and interpreting the IR spectrum of this compound, providing the foundational knowledge necessary for its routine characterization.

Foundational Principles: Molecular Vibrations and IR Absorption

Infrared spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds.[3][4] For a vibration to be "IR active," it must induce a change in the molecule's dipole moment.[5] The primary vibrational modes are stretching (a change in bond length) and bending (a change in bond angle).[4]

In this compound, the key functional groups that give rise to characteristic IR absorption bands are:

-

The nitrile group (C≡N)

-

The aromatic benzene ring (C=C and C-H bonds)

-

The methylene group (-CH₂-)

-

The carbon-iodine bond (C-I)

The position, intensity, and shape of these absorption bands provide a detailed structural profile of the molecule.

Experimental Protocols: Acquiring a High-Fidelity Spectrum

The choice of sampling technique is critical for obtaining a high-quality IR spectrum. As this compound is a solid at room temperature, two common and effective methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).[1][6]

Method 1: The KBr Pellet Technique

This classic transmission method involves dispersing the solid sample within a matrix of KBr, which is transparent to infrared radiation.[7][8][9] The mixture is then pressed into a transparent pellet.[7]

Rationale: This method provides a spectrum of the pure, solid-state analyte, minimizing interference from solvents. It is often considered a fundamental method for solid sample analysis.[8]

Step-by-Step Protocol:

-

Drying: Thoroughly dry spectroscopic grade Potassium Bromide (KBr) powder in an oven at approximately 110°C to remove any adsorbed water, which can cause significant spectral interference, particularly a broad absorption around 3400 cm⁻¹ and a weaker one near 1640 cm⁻¹.[8][9]

-

Sample Preparation: Weigh approximately 1-2 mg of this compound and 200-250 mg of the dried KBr.[2][9] The precise ratio should be about 1:100 sample to KBr.[10]

-

Grinding: Using a clean and dry agate mortar and pestle, gently grind the KBr to a fine powder. Add the this compound sample and continue to grind the mixture for 1-2 minutes until a homogenous, fine powder is achieved.[7][10] This step is crucial for reducing light scattering and obtaining a clear pellet.[7]

-

Pellet Pressing: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press and apply a pressure of 8-10 tons for several minutes.[9][10] This process causes the KBr to become plastic and form a transparent disc.[2]

-

Analysis: Carefully remove the transparent or semi-transparent pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the 4000-400 cm⁻¹ range.[2] A background spectrum of the empty sample chamber should be recorded first.[2]

Workflow for KBr Pellet Preparation:

Caption: Workflow for KBr Pellet Sample Preparation.

Method 2: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, rapid sampling technique that requires minimal to no sample preparation.[11][12] It is ideal for analyzing both solid and liquid samples directly.[11]

Rationale: The technique works by passing an infrared beam through a crystal of high refractive index (e.g., diamond or germanium). An evanescent wave protrudes a few microns from the crystal surface into the sample placed in intimate contact with it.[11] The sample absorbs energy from this wave at specific frequencies, and the attenuated beam is reflected back to the detector. This makes it a powerful tool for rapid, routine analysis.[11][13]

Step-by-Step Protocol:

-

Background Scan: Ensure the ATR crystal surface is impeccably clean. Run a background spectrum with nothing on the crystal. This is crucial to subtract any atmospheric or contaminant signals.

-

Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to press the solid firmly against the crystal. Good contact is essential for a strong, high-quality spectrum.

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the crystal surface with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe after the measurement.

Spectral Interpretation: Decoding the Molecular Fingerprint

The IR spectrum of this compound can be systematically interpreted by assigning absorption bands to the vibrational modes of its constituent functional groups. The following analysis is based on established group frequency correlations from extensive spectroscopic literature.[14][15]

The Nitrile Group (C≡N)

The most characteristic and easily identifiable peak in the spectrum will be the C≡N stretching vibration.[16][17]

-

Expected Region: 2240-2220 cm⁻¹.[16]

-

Rationale: For aromatic nitriles, the C≡N stretch typically appears at a slightly lower frequency than in saturated (aliphatic) nitriles (2260-2240 cm⁻¹).[16] This shift is due to conjugation—an electronic interaction between the π-system of the triple bond and the aromatic ring, which slightly weakens the C≡N bond and lowers its vibrational frequency.[16][17] The presence of the methylene (-CH₂-) group between the ring and the nitrile in this compound interrupts this direct conjugation. However, the influence of the aromatic system is still felt. The peak is expected to be sharp and of strong intensity due to the large change in dipole moment during the stretching vibration.[16]

The Aromatic Ring

The benzene ring gives rise to several characteristic absorptions.[3][18]

-

Aromatic C-H Stretch:

-

Rationale: The stretching of C-H bonds where the carbon is sp² hybridized (as in an aromatic ring) occurs at a higher frequency than the C-H stretch of sp³ hybridized carbons (typically <3000 cm⁻¹).[3] These bands are usually of weak to medium intensity and may appear as multiple sharp peaks.

-

Aromatic C=C Ring Stretch (In-plane):

-

Expected Region: 1620-1450 cm⁻¹.[19]

-

Rationale: The stretching of the carbon-carbon double bonds within the aromatic ring results in a series of absorptions. Typically, two or three bands are observed in the 1620-1580 cm⁻¹ and 1500-1450 cm⁻¹ regions.[18] Their exact positions and intensities can be influenced by the substituents.

-

-

Aromatic C-H Out-of-Plane Bending (oop):

-

Expected Region: ~750 cm⁻¹.

-

Rationale: This region is highly diagnostic for the substitution pattern of the benzene ring.[19][20] For an ortho (1,2-) disubstituted ring, a strong absorption band is expected in the range of 770-735 cm⁻¹.[20] This strong "oop" band is one of the most reliable indicators of the ortho-substitution pattern.

-

The Aliphatic Methylene Group (-CH₂-)

The methylene group that links the nitrile to the phenyl ring will also produce characteristic signals.

-

Aliphatic C-H Stretch:

-

CH₂ Bending (Scissoring):

-

Expected Region: ~1470-1440 cm⁻¹.[21]

-

Rationale: This medium-intensity band corresponds to the in-plane scissoring motion of the two hydrogen atoms attached to the carbon.

-

The Carbon-Iodine Bond (C-I)

-

Expected Region: 600-500 cm⁻¹.

-

Rationale: The C-I stretching vibration is expected at a low frequency (in the far-infrared region) due to the large mass of the iodine atom. This absorption is often weak and may fall at the lower limit or outside the range of standard mid-IR spectrometers (which typically end at 400 cm⁻¹). Its observation is not always guaranteed but, if present, confirms the iodo-substituent.

Logical Flow of Spectral Interpretation:

Caption: Decision workflow for IR spectral interpretation.

Summary of Expected Vibrational Frequencies

The following table summarizes the key absorption bands expected in the infrared spectrum of this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Weak to Medium |

| 3000 - 2850 | C-H Stretch (symm. & asymm.) | Methylene (-CH₂) | Medium |

| 2240 - 2220 | C≡N Stretch | Nitrile | Strong, Sharp |

| 1620 - 1580 | C=C Ring Stretch | Aromatic Ring | Medium |

| 1500 - 1450 | C=C Ring Stretch | Aromatic Ring | Medium to Strong |

| ~1450 | C-H Bend (Scissoring) | Methylene (-CH₂) | Medium |

| ~750 | C-H Out-of-Plane Bend | Ortho-disubstituted Ring | Strong |

| 600 - 500 | C-I Stretch | Carbon-Iodine | Weak to Medium |

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation and quality control of this compound. By understanding the correlation between the molecule's functional groups and their characteristic vibrational frequencies, a researcher can confidently verify the identity and substitution pattern of the compound. The sharp, strong nitrile stretch around 2230 cm⁻¹, combined with the strong out-of-plane bending mode near 750 cm⁻¹ characteristic of ortho-substitution, provides definitive evidence for the target structure. The protocols for both KBr pellet and ATR-FTIR analysis outlined herein offer robust and reliable methods for obtaining high-quality data. This guide provides the necessary framework for not only analyzing this compound but also for extending these analytical principles to a broader range of substituted aromatic molecules in a research and development setting.

References

- Vertex AI Search. (n.d.). What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets.

- Shimadzu. (n.d.). KBr Pellet Method.

- Spectroscopy Online. (n.d.). Interpreting the Spectra of Substituted Benzene Rings.

- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5).

- Marini, F., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article.

- AntsLAB. (2019). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press.

- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7).

- AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?

- Fang, C., et al. (2022). Photoenhancement of the C≡N Stretching Vibration Intensity of Aromatic Nitriles. The Journal of Physical Chemistry Letters.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). THE MODES OF STRETCHING AND BENDING.

- Scribd. (n.d.). 05 Notes On Nitriles IR Spectra.

- Singh, A., & Singh, S. K. (n.d.). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research.

- Smith, B. C. (2016). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy, 31(3).

- Berkeley Learning Hub. (2024). 5 Tips IR Spectroscopy Benzene.

- Fang, C., et al. (2022). Photoenhancement of the C≡N Stretching Vibration Intensity of Aromatic Nitriles. The Journal of Physical Chemistry Letters.

- Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra.

- ResearchGate. (n.d.). Photoenhancement of the C≡N Stretching Vibration Intensity of Aromatic Nitriles | Request PDF.

- Misra, N., et al. (2009). Comparative studies of the vibrational spectra of 4-methyl 3-nitrobenzonitrile and 2-formyl benzonitrile. Der Pharma Chemica, 1(1), 196-209.

- Misra, N., et al. (2019). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. ResearchGate.

- ResearchGate. (n.d.). Resonance structure of benzonitrile derivatives.

- PubMed. (n.d.). ATR-FTIR spectroscopy reveals polycyclic aromatic hydrocarbon contamination despite relatively pristine site characteristics: Results of a field study in the Niger Delta.

- Ishiuchi, S., et al. (1999). Structures and the vibrational relaxations of size-selected benzonitrile–(H2O)n=1–3 and –(CH3OH)n=1–3 clusters. The Journal of Chemical Physics, 110(19), 9513-9523.

- NIH. (n.d.). C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency?

- ChemicalBook. (2025). This compound.

- ResearchGate. (n.d.). ATR spectra (FTIR-microscopy) and aliphatic and aromatic fragments....

- Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics.

- Michigan State University. (n.d.). Infrared Spectrometry.

- TCI (Shanghai) Development Co., Ltd. (n.d.). 2-(2-Iodophenyl)acetonitrile.

- Canadian Science Publishing. (n.d.). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones.

- Scribd. (n.d.). NIST Chemistry WebBook Overview.

- University of Technology. (n.d.). The features of IR spectrum.

- Thermo Fisher Scientific. (2025). This compound, 96%.

- CymitQuimica. (n.d.). 2-(2-Iodophenyl)acetonitrile.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics.

- Sigma-Aldrich. (n.d.). This compound, 97%.

- Fisher Scientific. (n.d.). This compound, 96%.

- National Institute of Standards and Technology. (n.d.). Acetonitrile. NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook.

- Journal of Chemical Education. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.

- National Institute of Standards and Technology. (n.d.). Quantitative Infrared Database. NIST Chemistry WebBook.

- Sigma-Aldrich. (n.d.). This compound 97%.

- Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 476(2), 932.

- National Institutes of Health. (n.d.). 4-Iodophenylacetonitrile. PubChem.

Sources

- 1. This compound | 40400-15-5 [chemicalbook.com]

- 2. scienceijsar.com [scienceijsar.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. web.williams.edu [web.williams.edu]

- 5. Infrared Spectrometry [www2.chemistry.msu.edu]

- 6. 2-(2-Iodophenyl)acetonitrile | CymitQuimica [cymitquimica.com]

- 7. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]

- 8. shimadzu.com [shimadzu.com]

- 9. azom.com [azom.com]

- 10. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 11. mt.com [mt.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ATR-FTIR spectroscopy reveals polycyclic aromatic hydrocarbon contamination despite relatively pristine site characteristics: Results of a field study in the Niger Delta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sphinxsai.com [sphinxsai.com]

- 15. researchgate.net [researchgate.net]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. scribd.com [scribd.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. spectra-analysis.com [spectra-analysis.com]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Technical Guide to the Mass Spectrometric Fragmentation of 2-Iodophenylacetonitrile

Introduction

2-Iodophenylacetonitrile, also known as 2-iodobenzyl cyanide, is an aryl-substituted nitrile with the molecular formula C₈H₆IN.[1] Its chemical structure, featuring a halogenated aromatic ring coupled to a cyanomethyl group, makes it a valuable intermediate in organic synthesis, particularly in the palladium-catalyzed preparation of complex nitrogen-containing heterocycles like isoquinolinones.[1][2] For researchers and professionals in pharmaceutical development and chemical synthesis, understanding the mass spectrometric behavior of this compound is critical for reaction monitoring, purity assessment, and structural confirmation.

This guide provides an in-depth analysis of the predicted fragmentation pattern of this compound under Electron Impact (EI) mass spectrometry. EI is a hard ionization technique that imparts significant energy (typically 70 eV) into the analyte molecule, inducing reproducible and structurally informative fragmentation.[3] The pathways described herein are elucidated from established principles of gas-phase ion chemistry, including bond dissociation energies, ion stability, and characteristic cleavages associated with its functional groups.[4][5]

The Molecular Ion (M⁺•)

Upon entering the mass spectrometer's ion source, this compound is bombarded by high-energy electrons. This process ejects an electron from the molecule, typically from a region of high electron density such as the non-bonding orbitals of the iodine or nitrogen atom, or the π-system of the aromatic ring, to form the molecular ion radical cation (M⁺•).

Given the molecular weight of 243.04 g/mol , the molecular ion is expected to appear at a mass-to-charge ratio (m/z) of 243.[1][6]

-

Molecular Formula: C₈H₆IN

-

Exact Mass: 242.9542

-

Expected m/z: 243

The intensity of the molecular ion peak can vary but is generally observable for aromatic compounds, providing crucial information about the intact molecule's mass.

Primary Fragmentation Pathways & Mechanistic Insights

The energetic molecular ion undergoes a series of unimolecular dissociation reactions to yield smaller, stable fragment ions. The fragmentation of this compound is dictated by the relative strengths of its chemical bonds and the stability of the resulting charged and neutral species. The principal predicted pathways are detailed below.

Cleavage of the Carbon-Iodine Bond: Loss of Iodine Radical (•I)

The Carbon-Iodine (C-I) bond is the weakest covalent bond in the molecule, making its homolytic cleavage a highly favorable fragmentation process. This is a classic example of a radical site-initiated fragmentation.[4][7] The loss of a neutral iodine radical (•I, mass = 127) from the molecular ion results in the formation of a highly stable cation at m/z 116.

-

Reaction: C₈H₆IN⁺• → [C₈H₆N]⁺ + •I

-

Fragment Ion: Phenylacetonitrile cation

-

m/z: 243 - 127 = 116

This fragment, the cation of phenylacetonitrile, is stabilized by the aromatic ring. Due to the high favorability of this cleavage, the ion at m/z 116 is predicted to be the base peak (the most abundant ion) in the mass spectrum.

Benzylic Cleavage: Loss of Cyanomethyl Radical (•CH₂CN)

Alpha-cleavage, specifically benzylic cleavage adjacent to the aromatic ring, is another common fragmentation route.[8][9] This pathway involves the cleavage of the C-C bond between the aromatic ring and the cyanomethyl group. Loss of the cyanomethyl radical (•CH₂CN, mass = 40) would produce an iodophenyl cation.

-

Reaction: C₈H₆IN⁺• → [C₆H₄I]⁺ + •CH₂CN

-

Fragment Ion: Iodophenyl cation

-

m/z: 243 - 40 = 203

While possible, this fragmentation is generally less favored than the loss of the iodine radical due to the relative bond strengths. The resulting iodophenyl cation is less stable than the phenylacetonitrile cation.

Neutral Loss of Hydrogen Cyanide (HCN)

Nitriles are known to undergo fragmentation via the elimination of a neutral hydrogen cyanide molecule (HCN, mass = 27). This rearrangement can occur from two key ions:

-

From the [M-I]⁺ Ion (m/z 116): The more probable pathway involves the loss of HCN from the abundant m/z 116 fragment. This leads to the formation of a C₇H₅⁺ ion.

-

Reaction: [C₈H₆N]⁺ → [C₇H₅]⁺ + HCN

-

m/z: 116 - 27 = 89 The resulting [C₇H₅]⁺ cation at m/z 89 is likely a rearranged, stable cyclic structure.

-

-

From the Molecular Ion (m/z 243): Direct loss of HCN from the molecular ion is also possible, though typically less significant.

-

Reaction: C₈H₆IN⁺• → [C₇H₅I]⁺• + HCN

-

m/z: 243 - 27 = 216

-

Visualization of Fragmentation Pathways

The logical flow of the primary fragmentation events can be visualized as a cascade originating from the molecular ion. The following diagram, generated using DOT language, illustrates these key relationships.

Caption: Predicted EI fragmentation pathway of this compound.

Summary of Predicted Mass Spectrum Data

The following table summarizes the key ions predicted to appear in the EI mass spectrum of this compound, their proposed origin, and their expected relative abundance.

| m/z | Proposed Ion Structure | Lost Fragment | Predicted Abundance |

| 243 | [IC₆H₄CH₂CN]⁺• | - (Molecular Ion) | Moderate |

| 203 | [C₆H₄I]⁺ | •CH₂CN | Low |

| 116 | [C₆H₅CH₂CN]⁺ | •I | High (Base Peak) |

| 89 | [C₇H₅]⁺ | •I, HCN | Moderate to High |

Experimental Protocol: GC-MS Analysis

To empirically validate the predicted fragmentation pattern, a standard Gas Chromatography-Mass Spectrometry (GC-MS) methodology is recommended. This technique is well-suited for the analysis of semi-volatile and thermally stable compounds like this compound.[10][11]

1. Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of approximately 10 µg/mL for analysis.

2. GC-MS Instrumentation & Conditions:

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent).

-

Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar column).

-

Injection Volume: 1 µL.

-

Injector Mode: Splitless.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

MS Conditions:

-

Ion Source: Electron Impact (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Scan Range: 40 - 350 amu.

-

3. Data Analysis:

-

Integrate the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum for the peak.

-

Identify the molecular ion and major fragment ions. Compare the observed m/z values and relative intensities to the predicted data in the table above.

Conclusion

The in-silico fragmentation analysis of this compound provides a robust framework for its identification and structural confirmation by mass spectrometry. The fragmentation pattern is predicted to be dominated by the facile cleavage of the carbon-iodine bond, yielding a base peak at m/z 116. A subsequent loss of hydrogen cyanide from this fragment to produce an ion at m/z 89 is also a prominent and diagnostically useful pathway. Understanding these fragmentation routes is essential for scientists in analytical chemistry and drug development, enabling confident compound identification in complex matrices and ensuring the integrity of synthetic processes.

References

-

Mass spectrometry . University of Calgary. [Link]

-

Fragmentation (mass spectrometry) . Wikipedia. [Link]

-

Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds . Mass Spectrometry Reviews. [Link]

-

Fragmentation pathway involving the nitrile form of... . ResearchGate. [Link]

-

Fragmentation mechanisms in mass spectrometry . Journal of Chemical Education. [Link]

-

Fragmentation in Mass Spectrometry . YouTube (Michael Evans channel). [Link]

-

Common fragmentation mechanisms in mass spectrometry . YouTube (Chem Help ASAP channel). [Link]

-

Mass Spectrometry: Fragmentation . University of California, Davis. [Link]

-

Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI . Agilent Technologies. [Link]

-

Ion fragmentation of small molecules in mass spectrometry . University of Alabama at Birmingham. [Link]

-

Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines . YouTube (Chad's Prep channel). [Link]

-

Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals . LCGC International. [Link]

-

Comprehensive screening of Polycyclic Aromatic Hydrocarbons and similar compounds using GC-APLI-TIMS-TOFMS . Bruker Corporation. [Link]

Sources

- 1. 2-碘苯基乙腈 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. This compound | 40400-15-5 [chemicalbook.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. This compound, 96% | Fisher Scientific [fishersci.ca]

- 7. m.youtube.com [m.youtube.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. youtube.com [youtube.com]

- 10. library.dphen1.com [library.dphen1.com]

- 11. chromatographyonline.com [chromatographyonline.com]

Physical properties including melting and boiling points of 2-Iodophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the key physical properties of 2-Iodophenylacetonitrile (CAS No. 40400-15-5), a crucial intermediate in organic synthesis and drug discovery. This document moves beyond a simple datasheet, offering in-depth explanations of experimental methodologies and the scientific principles governing the observed properties, ensuring a thorough understanding for both practical laboratory work and theoretical consideration.

Introduction and Molecular Overview

This compound, also known as 2-iodobenzyl cyanide, is an aromatic nitrile featuring an iodine substituent at the ortho position of the phenyl ring. Its molecular structure, C₈H₆IN, confers a unique combination of reactivity and physical characteristics that are pivotal to its applications.[1][2] The presence of the iodo group makes it an excellent substrate for cross-coupling reactions, while the nitrile moiety offers a versatile handle for transformation into various functional groups such as amines, carboxylic acids, and ketones. Understanding its physical properties, particularly its melting and boiling points, is paramount for its purification, handling, and reaction setup.

Table 1: Core Molecular and Physical Identifiers

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][3] |

| Synonyms | 2-Iodobenzyl cyanide, o-Iodophenylacetonitrile | [1][3] |

| CAS Number | 40400-15-5 | [1][2][3] |

| Molecular Formula | C₈H₆IN | [1][2][3] |

| Molecular Weight | 243.04 g/mol | [2] |

| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | [3] |

Thermal Properties: Melting and Boiling Points

The phase transition temperatures of a compound are critical indicators of its purity and are fundamental parameters for its purification and handling.

Melting Point: A Marker of Purity

The melting point of this compound is reported to be approximately 30 °C .[3] As a low-melting solid, it may exist as a solid or a clear liquid at or slightly above standard room temperature.[3]

Expert Insight: A sharp, well-defined melting point range is a strong indicator of high purity. Impurities typically depress the melting point and broaden the melting range. For a compound like this compound, which is often synthesized and used in subsequent reactions, verifying the melting point is a critical quality control step.

Two primary methods are employed for the precise determination of a melting point: the capillary method using a Thiele tube or a digital melting point apparatus, and Differential Scanning Calorimetry (DSC).

Method 1: Capillary Melting Point Determination

This traditional and widely used method relies on heating a small sample in a capillary tube within a controlled temperature bath.

-

Causality: The Thiele tube is designed to ensure uniform heating of the oil bath through convection, which in turn provides a slow and steady temperature increase for the sample, allowing for accurate observation of the melting process.

Experimental Workflow: Thiele Tube Method

Caption: Workflow for Thiele Tube Melting Point Determination.

Method 2: Differential Scanning Calorimetry (DSC)

DSC offers a more quantitative and automated approach to determining melting points and other thermal transitions.

-

Causality: DSC measures the difference in heat flow between the sample and a reference as a function of temperature. The melting of a crystalline solid is an endothermic process, which is detected as a distinct peak on the DSC thermogram. The peak maximum corresponds to the melting point.

Boiling Point and the Necessity of Vacuum Distillation

The boiling point of this compound is reported in the literature under reduced pressure, for instance, 113-120 °C at 0.5 mmHg and 139-140 °C at 13 mmHg .[1][4]

Expert Insight: Reporting the boiling point under vacuum is crucial because this compound, like many high-molecular-weight organic compounds, is susceptible to thermal decomposition at its atmospheric boiling point. Lowering the pressure significantly reduces the temperature required for boiling, preserving the integrity of the molecule.

The Clausius-Clapeyron Relation in Practice: The relationship between vapor pressure and temperature, as described by the Clausius-Clapeyron relation, is the fundamental principle behind vacuum distillation. By reducing the ambient pressure, the vapor pressure of the liquid needs to reach a much lower value to initiate boiling, which occurs at a lower temperature.

The purification of this compound is typically achieved through vacuum distillation.

Experimental Workflow: Vacuum Distillation

Caption: Generalized Workflow for Vacuum Distillation.

Other Key Physical Properties

A comprehensive understanding of this compound also requires consideration of its density, refractive index, and solubility.

Table 2: Additional Physicochemical Data

| Property | Value | Conditions | Source(s) |

| Density | 1.75 g/mL | at 25 °C | [4] |

| Refractive Index (n_D) | 1.618 | at 20 °C | [4] |

| Flash Point | 110 °C | Closed cup | [3] |

Solubility Profile

Expert Insight & Practical Observations:

-

High Solubility: Expected in polar aprotic solvents like dichloromethane, chloroform, ethyl acetate, and acetone, which can interact with the nitrile group. Synthesis procedures confirm its solubility in dichloromethane and ethyl acetate.[4]

-

Moderate Solubility: Likely soluble in aromatic solvents such as toluene.

-

Low Solubility: Expected to have low solubility in nonpolar aliphatic solvents like hexane and very low solubility in water due to the dominant hydrophobic character of the iodophenyl ring. The isomer 3-Iodophenylacetonitrile is noted as being soluble in methanol and insoluble in water.

Experimental Protocol: Qualitative Solubility Testing A systematic approach is used to determine the solubility of a compound in various solvents.

-

Preparation: Add approximately 20-30 mg of this compound to a series of clean, dry test tubes.

-

Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., water, methanol, toluene, dichloromethane, hexane) dropwise.

-

Observation: After each addition, agitate the mixture and observe if the solid dissolves completely.

-

Classification: Classify the solubility as "soluble," "partially soluble," or "insoluble."

Spectroscopic and Analytical Data

For unambiguous identification and characterization, spectroscopic data is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific, citable spectrum with peak assignments is not available in the searched public-domain resources, typical chemical shift regions for the protons and carbons in this compound can be predicted based on its structure. Product listings from suppliers often state that the structure is confirmed by NMR, indicating that this data is routinely acquired for quality control.[3]

-

¹H NMR: The aromatic protons would appear in the range of 7.0-8.0 ppm. The benzylic protons (CH₂) would likely be a singlet around 4.0 ppm.

-

¹³C NMR: The nitrile carbon (CN) would be expected in the region of 115-120 ppm. The aromatic carbons would appear between 125-140 ppm, with the carbon bearing the iodine atom being shifted to a higher field (lower ppm value) around 90-100 ppm. The benzylic carbon (CH₂) would likely be found around 20-30 ppm.

Handling and Safety Considerations

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It can cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

-

LookChem. (n.d.). Cas 130723-54-5, 3-IODOPHENYLACETONITRILE. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(4-iodophenyl)-2-keto-acetonitrile. Retrieved from [Link]

-

University of Oregon. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

Sources

An In-Depth Technical Guide to 2-Iodophenylacetonitrile: Synthesis, Reactivity, and Applications

Introduction: The Strategic Importance of 2-Iodophenylacetonitrile in Modern Synthesis

In the landscape of drug discovery and materials science, the demand for versatile and reactive chemical intermediates is paramount. This compound, also known by its synonym 2-iodobenzyl cyanide, has emerged as a critical building block for the synthesis of complex molecular architectures. Its strategic importance lies in the unique combination of a reactive aryl iodide and a versatile nitrile functional group within a compact scaffold.

The ortho-positioning of the iodo and cyanomethyl groups creates a sterically defined and electronically activated system. The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions, enabling facile carbon-carbon and carbon-heteroatom bond formation under relatively mild conditions. Simultaneously, the acetonitrile moiety serves as a linchpin for introducing further complexity, capable of hydrolysis, reduction, or acting as a nucleophile after deprotonation. This dual reactivity makes this compound a highly sought-after precursor for a range of heterocyclic compounds, particularly those with applications in medicinal chemistry.[1][2] This guide provides an in-depth examination of its chemical properties, synthesis, and extensive reactivity, offering field-proven insights for researchers and drug development professionals.

Chemical Structure and Nomenclature

The foundational step in understanding any chemical entity is a firm grasp of its structure and formal naming conventions.

-

IUPAC Name: 2-(2-Iodophenyl)acetonitrile

-

Synonyms: 2-Iodobenzyl cyanide, o-Iodophenylacetonitrile, Benzeneacetonitrile, 2-iodo-[3]

-

Chemical Formula: C₈H₆IN

-

Molecular Weight: 243.04 g/mol [4]

-

CAS Number: 40400-15-5[4]

The structure consists of a benzene ring substituted at the 1- and 2-positions with an iodine atom and a cyanomethyl (-CH₂CN) group, respectively.

Caption: Chemical structure of 2-(2-Iodophenyl)acetonitrile.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's physical and spectroscopic properties is essential for its practical application, purification, and characterization.

Physical Properties

| Property | Value | Source(s) |

| Appearance | White to light yellow solid or colorless to yellow liquid | [3] |

| Boiling Point | 113-120 °C at 0.5 mmHg | [4] |

| Density | 1.75 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.618 | [4] |

| Flash Point | >110 °C (>230 °F) | [3] |

| Sensitivity | Light sensitive | [3] |

Spectroscopic Characterization

While publicly available, high-resolution spectra are limited, the following data are based on established spectroscopic principles and data from commercial suppliers. This information is critical for reaction monitoring and quality control.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show characteristic signals for the aromatic protons and the benzylic methylene protons. Based on substituent effects, the predicted chemical shifts (in CDCl₃) are:

-

Aromatic Protons (4H): δ 7.0-7.9 ppm (complex multiplet). The proton ortho to the iodine (at C6) would be the most downfield, while the proton ortho to the cyanomethyl group (at C3) would also be significantly shifted.

-

Methylene Protons (-CH₂-): δ 3.8-4.0 ppm (singlet). The electron-withdrawing nature of both the adjacent nitrile and the iodophenyl ring deshields these protons.[5]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum provides a fingerprint of the carbon skeleton. Predicted chemical shifts (in CDCl₃) are:

-

Aromatic Carbons (6C): δ 100-140 ppm. The carbon bearing the iodine (C2) will have a significantly lower chemical shift (approx. 100 ppm), which is a hallmark of iodo-substituted carbons. The other aromatic carbons will appear in the typical aromatic region.

-

Nitrile Carbon (-CN): δ ~117 ppm. This is a characteristic shift for nitrile carbons.

-

Methylene Carbon (-CH₂-): δ ~25-30 ppm.

-

-

IR (Infrared) Spectroscopy: IR spectroscopy is particularly useful for identifying the nitrile functional group.

-

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight and can provide fragmentation patterns for structural elucidation.

-

Molecular Ion (M⁺): The exact mass is 242.9545 g/mol . The molecular ion peak would be observed at m/z ≈ 243. A prominent peak at m/z = 116 would correspond to the loss of the iodine atom ([M-I]⁺).

-

Synthesis of this compound

The synthesis of this compound can be approached through several routes. The choice of method often depends on the availability of starting materials, scale, and desired purity. A common and reliable laboratory-scale method involves the cyanation of a suitable precursor like 2-iodobenzyl bromide.

Synthesis via Nucleophilic Substitution

This is one of the most direct methods, involving the reaction of 2-iodobenzyl bromide with a cyanide salt. The causality behind this choice is the high reactivity of benzylic halides in Sₙ2 reactions.

Sources

- 1. This compound, 96% | Fisher Scientific [fishersci.ca]

- 2. 2-(2-Iodophenyl)acetonitrile | 40400-15-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. This compound | 40400-15-5 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 10-044925 - this compound | 40400-15-5 [cymitquimica.com]

- 6. 40400-15-5|2-(2-Iodophenyl)acetonitrile|BLD Pharm [bldpharm.com]

- 7. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Solubility Characteristics of 2-Iodophenylacetonitrile in Common Laboratory Solvents

This guide provides a comprehensive overview of the solubility properties of 2-iodophenylacetonitrile, a crucial intermediate in synthetic organic chemistry and drug discovery. Given the limited availability of quantitative solubility data in public literature, this document furnishes a theoretical framework for solubility prediction, a detailed experimental protocol for its determination, and essential safety and handling information. Our aim is to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to effectively utilize this compound in their work.

Introduction to this compound

This compound is a substituted aromatic nitrile with the chemical formula C₈H₆IN.[1][2] Its molecular structure, featuring a phenyl ring substituted with an iodine atom and an acetonitrile group, dictates its physicochemical properties, including its solubility in various laboratory solvents. Understanding these solubility characteristics is paramount for its effective use in chemical reactions, purification processes, and as a building block in the synthesis of more complex molecules.[1]

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₈H₆IN |

| Molecular Weight | 243.04 g/mol [2] |

| Appearance | White to light yellow solid or liquid[3] |

| Melting Point | 30 °C[3] |

| Boiling Point | 113-120 °C at 0.5 mmHg[1] |

| Density | 1.75 g/mL at 25 °C[1] |

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a cornerstone of solubility prediction. This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a molecule is determined by the distribution of electron density across its structure.

Molecular Structure Analysis of this compound:

The this compound molecule possesses both polar and non-polar characteristics:

-

Polar Moieties: The nitrile group (-C≡N) is highly polar due to the significant electronegativity difference between carbon and nitrogen, resulting in a strong dipole moment.

-

Non-polar Moiety: The phenyl ring is largely non-polar. The iodine substituent adds to the molecule's polarizability but does not drastically increase its polarity.

This dual nature suggests that this compound will exhibit a range of solubilities across different solvent classes.

Qualitative Solubility Predictions:

Based on its structure, we can predict the solubility of this compound in common laboratory solvents as follows:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The polar nitrile group can engage in dipole-dipole interactions with protic solvents. However, the non-polar phenyl ring will limit solubility, especially in highly polar solvents like water. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane, Acetonitrile | High | These solvents can effectively solvate the polar nitrile group through dipole-dipole interactions without the steric hindrance of hydrogen bonding, while also accommodating the non-polar phenyl ring. |

| Non-polar | Toluene, Hexane, Diethyl Ether | Moderate to High | The non-polar phenyl ring will interact favorably with non-polar solvents through van der Waals forces. The polar nitrile group may limit miscibility with very non-polar solvents like hexane. |

It is imperative to note that these are predictions. For precise applications, experimental determination of solubility is essential.

Experimental Determination of Thermodynamic Solubility

The "shake-flask" method is a reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[4][5] This method involves creating a saturated solution of the solute in the solvent and then measuring the concentration of the dissolved solute.

Experimental Workflow Diagram:

Caption: Workflow for the experimental determination of thermodynamic solubility.

Detailed Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound (e.g., 10 mg) into a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for at least one hour to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.

-

-

Analysis (using HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into an HPLC system and plotting the peak area against concentration.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

It is recommended to perform the experiment in triplicate to ensure the reliability of the results.

-

Safety, Handling, and Waste Disposal

Safety Precautions:

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.[6] Therefore, appropriate personal protective equipment (PPE) should always be worn when handling this compound, including:

-

Safety goggles or a face shield

-

Chemical-resistant gloves

-

A lab coat

-

Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3]

Handling and Storage:

-

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

-

Keep it away from heat, sparks, and open flames.

-

It may be sensitive to light and air, so storage under an inert atmosphere is recommended for long-term stability.[3]

Waste Disposal:

-

Chemical waste should be disposed of in accordance with local, state, and federal regulations.[8]

-

Never dispose of this compound or its solutions down the drain.[9]

-

Collect all waste containing this compound in a designated and properly labeled hazardous waste container.[8]

-

Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.[9]

Conclusion

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Solvent Waste Management. (2024). How To Safely Dispose of Chemicals in Your Lab. Retrieved from [Link]

-

ACS Publications. (2003). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]

-

PharmaGuru. (2024). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

-

Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

-

ResearchGate. (2018). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

-

Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Solubility of Things. (n.d.). Applications of UV-Vis Spectroscopy. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Admeshop. (n.d.). Solubility, thermodynamic. Retrieved from [Link]

-

Chromatography Forum. (2009). how can i test the solubility in hplc please ?. Retrieved from [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

-

Laboratory Waste Guide. (2025). Laboratory Waste Guide 2025. Retrieved from [Link]

-

Pion Inc. (2024). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Retrieved from [Link]

-

ResearchGate. (2017). How can I determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]

-

ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy?. Retrieved from [Link]

-

NIH. (2022). Waste Disposal Guide 2022. Retrieved from [Link]

-

Pharma Info. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Retrieved from [Link]

-

University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

Sources

- 1. This compound | 40400-15-5 [chemicalbook.com]

- 2. 2-碘苯基乙腈 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. 2-(2-Iodophenyl)acetonitrile | 40400-15-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. 2-ヨードフェニルアセトニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 40400-15-5|2-(2-Iodophenyl)acetonitrile|BLD Pharm [bldpharm.com]

- 8. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]

- 9. vumc.org [vumc.org]

A Senior Application Scientist's Guide to 2-Iodophenylacetonitrile: Commercial Grades, Purity Analysis, and Application-Specific Considerations

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Niche Intermediate

2-Iodophenylacetonitrile (CAS: 40400-15-5), a seemingly niche aromatic nitrile, serves as a pivotal building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its utility lies in the strategic placement of the iodo- and cyanomethyl- functionalities on the benzene ring, offering orthogonal handles for diverse chemical transformations. The iodine atom is a versatile precursor for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the nitrile group can be hydrolyzed, reduced, or otherwise transformed into a variety of functional groups.

However, the successful execution of these synthetic steps and the quality of the final product are intrinsically linked to the purity of the starting this compound. The presence of residual starting materials, synthetic byproducts, or isomeric impurities can lead to reduced yields, complex purification challenges, and the generation of difficult-to-remove, structurally related impurities in the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the commercially available purity grades of this compound, outlines robust analytical methodologies for quality control, and discusses the causal relationship between purity and synthetic outcomes.

PART 1: Commercial Availability and Purity Grades

This compound is readily available from a range of fine chemical suppliers. While offerings may vary, the market has largely standardized around a few key purity grades, primarily distinguished by the assay percentage determined by Gas Chromatography (GC).

| Purity Grade | Typical Assay (%) | Common Suppliers | Intended Use |

| Technical Grade | 96% | Thermo Fisher Scientific (Alfa Aesar), various online marketplaces | Initial process development, non-critical applications, situations where further purification is planned. |

| Standard Purity | 97% | Sigma-Aldrich (Merck), Apollo Scientific | General research and development, synthesis where minor impurities are tolerated or easily removed.[1] |

| High Purity | >97.0% (GC) | TCI Chemicals | Applications sensitive to impurities, late-stage synthesis, preparation of analytical standards. |

| Custom Synthesis | >98% - 99%+ | Specialized custom synthesis providers | cGMP manufacturing, synthesis of APIs, applications with stringent purity requirements. |

Key Insight: The seemingly small difference between 96% and >97% purity can be significant. The remaining percentage points in lower-grade material are not inert; they are structurally related molecules that can compete in subsequent reactions. For example, a 96% pure material may contain 1-3% of a de-iodinated impurity (phenylacetonitrile) or a positional isomer, which can have profound consequences downstream.

PART 2: Understanding the Impurity Profile: A Mechanistic Approach

To effectively control the quality of this compound, it is essential to understand the likely impurities derived from its synthesis. A common and efficient route to this compound is via a Sandmeyer reaction, starting from 2-aminophenylacetonitrile.[2][3][4][5][6] This synthetic pathway informs the logical impurity profile.

Sources

- 1. 2-ヨードフェニルアセトニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 2-Iodophenylacetonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-Iodophenylacetonitrile, a key building block in synthetic organic chemistry. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into its fundamental properties, validated synthetic protocols, spectroscopic characterization, and its strategic applications in the synthesis of complex molecular architectures, particularly within the pharmaceutical landscape.

Core Molecular Attributes of this compound

This compound, also known as 2-iodobenzyl cyanide, is a versatile bifunctional molecule featuring both a reactive iodine atom and a nitrile group on a benzene ring. This unique combination makes it a valuable precursor for a wide range of chemical transformations.

| Property | Value |

| CAS Number | 40400-15-5[1] |

| Molecular Formula | C₈H₆IN[1] |

| Molecular Weight | 243.04 g/mol [1] |

| Synonyms | 2-Iodobenzyl cyanide, o-Iodophenylacetonitrile |

| Appearance | White to light yellow solid |

| Boiling Point | 113-120 °C at 0.5 mmHg[1] |

| Density | 1.75 g/mL at 25 °C[1] |

Strategic Synthesis of this compound

The Sandmeyer reaction stands as a classic and reliable method for the introduction of a cyano group onto an aromatic ring, starting from the corresponding aniline.[2][3][4] This pathway is particularly effective for the synthesis of this compound from the readily available 2-iodoaniline.

The Sandmeyer Reaction: A Mechanistic Overview

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[2][4] The key steps involve the diazotization of the primary aromatic amine (2-iodoaniline) to form a diazonium salt, followed by a copper(I)-catalyzed displacement of the diazonium group with a cyanide nucleophile.[5]

Caption: Mechanism of the Sandmeyer reaction for the synthesis of this compound.

Detailed Experimental Protocol for Synthesis

This protocol outlines a laboratory-scale synthesis of this compound from 2-iodoaniline via the Sandmeyer reaction.

Materials:

-

2-Iodoaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-iodoaniline (1 equivalent) in a mixture of concentrated HCl and water, cooled to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (2.4 equivalents) in water. Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. The evolution of nitrogen gas should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

-

Work-up and Purification:

-

Extract the reaction mixture with dichloromethane (3 x volume of the aqueous phase).

-

Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by vacuum distillation.

-

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in subsequent synthetic steps. The following provides an overview of its key spectroscopic features. Spectroscopic data for this compound can be found at ChemicalBook.[6]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons and the methylene protons. The aromatic protons will appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The methylene protons adjacent to the nitrile group will present as a singlet at approximately δ 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms. The nitrile carbon will be observed around δ 117-120 ppm. The carbon bearing the iodine atom will be significantly shielded, appearing at a lower chemical shift (around δ 90-100 ppm) compared to the other aromatic carbons which will resonate in the δ 125-140 ppm region. The methylene carbon will appear around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is distinguished by a strong, sharp absorption band corresponding to the nitrile (C≡N) stretching vibration, typically observed in the range of 2240-2260 cm⁻¹.[7] Other characteristic bands include those for aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (around 1450-1600 cm⁻¹).[8]

Applications in Drug Development and Medicinal Chemistry

This compound serves as a pivotal intermediate in the synthesis of a variety of biologically active molecules and active pharmaceutical ingredients (APIs).[9] Its utility stems from the ability to selectively transform both the iodo and the nitrile functionalities.

Precursor to Substituted Biphenyls and Heterocycles

The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. This allows for the facile introduction of various aryl, alkyl, and alkynyl groups at the 2-position, leading to the synthesis of complex biphenyls and other substituted aromatic systems.[9] For instance, it is used in the preparation of 2'-aminobiphen-2-ylacetonitrile.[1]

Synthesis of Fused Heterocyclic Systems

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for the construction of heterocyclic rings. A notable application is its reaction with lactams in a palladium-catalyzed carboxamidation followed by an aldol condensation to form ring-fused isoquinolinones.[9]

Caption: Synthetic utility of this compound in constructing complex molecular scaffolds.

Safety, Handling, and Toxicological Profile

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

Hazard Classification: It is harmful if swallowed, in contact with skin, or if inhaled.[3] It can cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-